molecular formula C14H12N2O3 B2751585 N-(5-methylisoxazol-3-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide CAS No. 1206985-66-1

N-(5-methylisoxazol-3-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide

Cat. No. B2751585
CAS RN: 1206985-66-1
M. Wt: 256.261
InChI Key: HHHFKWXOPWPRFB-UHFFFAOYSA-N
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Description

The compound seems to be a complex organic molecule that likely contains an isoxazole ring (a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom) and an indene structure (a fused ring compound composed of a benzene ring and a cyclopentene ring). The exact properties and applications of this compound would depend on its specific structure and substituents .


Synthesis Analysis

While the exact synthesis process for this compound is not available, similar compounds such as N1, N3 -bis (5-methylisoxazol-3-yl)malonamide have been synthesized and characterized . The synthesis of these compounds often involves reactions with amide-containing compounds .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups. For instance, similar compounds like N1, N3 -bis (5-methylisoxazol-3-yl)malonamide have been found to exist in multiple forms, including two polymorphic forms and one solvate .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by its functional groups. For instance, similar compounds have been found to undergo various chemical oxidation processes .

Scientific Research Applications

Polymorphism Study

The compound has been used in the study of polymorphism in amide-containing compounds . The supramolecular architectures of these compounds are highly dependent on the side-chain substituents . An in-depth analysis of the interactions and energy content of the crystals based on supramolecular clusters has been conducted .

Crystallization Mechanisms

The compound has been used to propose crystallization mechanisms (crystal retrosynthesis) . The energy similarities between the interaction of the first sites NH amide ⋯O C amide (form 1I) and the symmetric sites NH amide ⋯N isox (form 1II) were found to contribute to their formation .

Synthesis Analysis

The synthesis of N-(5-methylisoxazol-3-yl)-2-(5-aryl-1,3,4-oxadiazol-2-yl)acetamides from readily available materials has been reported. This synthesis process highlights the compound’s versatility in generating derivatives with varying biological activities.

Molecular Structure Analysis

While specific studies on the molecular structure analysis of N-(5-methylisoxazol-3-yl)acetamide itself are scarce, research on related compounds provides insights into the structural determinants critical for their biological activity and chemical reactivity.

Chemical Reactions and Properties

The chemical reactivity of N-(5-methylisoxazol-3-yl)acetamide and its derivatives has been explored through various chemical oxidation processes. These studies shed light on the compound’s functional groups’ reactivity, paving the way for further chemical modifications.

Physical Properties Analysis

The physical properties of related acetamide derivatives, including their crystalline state, have been determined using techniques such as electron diffraction. This information is crucial for understanding the physical behavior and stability of N-(5-methylisoxazol-3-yl)acetamide under different conditions.

Chemical Properties Analysis

The chemical properties of N-(5-methylisoxazol-3-yl)acetamide, such as acidity and basicity, can be inferred from studies on similar compounds. For instance, the determination of pKa values for newly synthesized acetamide derivatives provides insights into their acid-base properties.

Biological Activities

Oxazole derivatives, which include N-(5-methylisoxazol-3-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide, have been found to exhibit a wide spectrum of biological activities . These activities include antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant effects .

properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-3-oxo-1,2-dihydroindene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3/c1-8-6-13(16-19-8)15-14(18)11-7-12(17)10-5-3-2-4-9(10)11/h2-6,11H,7H2,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHHFKWXOPWPRFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2CC(=O)C3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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